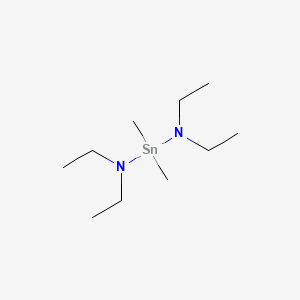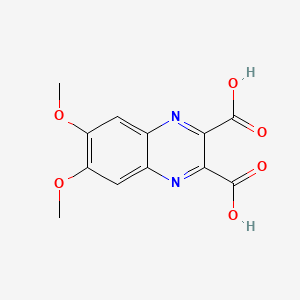![molecular formula C10H8N2 B14750038 4h-Imidazo[4,5,1-ij]quinoline CAS No. 209-28-9](/img/structure/B14750038.png)
4h-Imidazo[4,5,1-ij]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazo[4,5,1-ij]quinoline is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline moiety. The imidazoquinoline framework is significant in medicinal chemistry due to its presence in various biologically active molecules, including antitumor agents, antimicrobial agents, and receptor ligands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[4,5,1-ij]quinoline typically involves cyclization reactions. One common method is the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. This method uses iodine as a mediator and results in moderate to good yields . Another approach involves the oxidative C–H amination reactions catalyzed by copper, which also leads to the formation of imidazoquinolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications, particularly the metal-free decarboxylative cyclization due to its environmental friendliness and use of readily available starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized imidazoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
4H-Imidazo[4,5,1-ij]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a core structure in several pharmaceutical agents, including antitumor and antimicrobial drugs.
Industry: The compound’s derivatives are used in the development of materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline involves its interaction with various molecular targets. For instance, certain derivatives act as inhibitors of the PI3K/mTOR pathway, which is crucial in cell growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects . Other derivatives may target different pathways, depending on their specific functional groups .
Comparaison Avec Des Composés Similaires
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinoline: This compound shares a similar core structure but differs in its hydrogenation state, leading to different chemical properties and reactivity.
Imidazo[4,5-c]quinoline: Another closely related compound, known for its biological activity as a PI3K/mTOR inhibitor.
Uniqueness: 4H-Imidazo[4,5,1-ij]quinoline is unique due to its specific fusion of the imidazole and quinoline rings, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of various biologically active molecules .
Propriétés
Numéro CAS |
209-28-9 |
|---|---|
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-5,7H,6H2 |
Clé InChI |
OWNGSVVFNBFQIH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C3N1C=NC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)






